molecular formula C20H17N3O7 B5157598 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(2,5-dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione

5-(1,3-Benzodioxol-5-yliminomethyl)-1-(2,5-dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione

Cat. No.: B5157598
M. Wt: 411.4 g/mol
InChI Key: KGLFNOLOARAOMR-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yliminomethyl)-1-(2,5-dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(2,5-dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable diketone and urea or thiourea under acidic or basic conditions.

    Introduction of the Benzodioxole Group: This step might involve a nucleophilic substitution reaction where a benzodioxole derivative is introduced to the pyrimidine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the iminomethyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an amine-substituted compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might have activity against certain diseases or conditions, although specific studies would be required to confirm this.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(2,5-dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzodioxol-5-yl)-1-(2,5-dimethoxyphenyl)pyrimidine-2,4-dione: Lacks the iminomethyl and hydroxyl groups.

    1-(2,5-Dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione: Lacks the benzodioxole and iminomethyl groups.

Uniqueness

The uniqueness of 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(2,5-dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yliminomethyl)-1-(2,5-dimethoxyphenyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7/c1-27-12-4-6-15(28-2)14(8-12)23-19(25)13(18(24)22-20(23)26)9-21-11-3-5-16-17(7-11)30-10-29-16/h3-9,25H,10H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLFNOLOARAOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C(=O)NC2=O)C=NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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